molecular formula C9H13NOS2 B1347074 Rhodanine, 3-cyclohexyl- CAS No. 6322-59-4

Rhodanine, 3-cyclohexyl-

Cat. No.: B1347074
CAS No.: 6322-59-4
M. Wt: 215.3 g/mol
InChI Key: BXVOWLRQAIOPFZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Rhodanine, 3-cyclohexyl-, plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Rhodanine, 3-cyclohexyl-, acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol and mitigating complications associated with diabetes . Additionally, Rhodanine, 3-cyclohexyl-, has been shown to interact with various proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

Rhodanine, 3-cyclohexyl-, exerts a range of effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, Rhodanine, 3-cyclohexyl-, influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Rhodanine, 3-cyclohexyl-, involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as aldose reductase, through hydrogen bonding and hydrophobic interactions . By inhibiting the activity of these enzymes, Rhodanine, 3-cyclohexyl-, disrupts normal biochemical pathways and exerts its therapeutic effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery . These molecular interactions collectively contribute to the biological activity of Rhodanine, 3-cyclohexyl-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-cyclohexyl-, have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Rhodanine, 3-cyclohexyl-, remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to Rhodanine, 3-cyclohexyl-, has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Rhodanine, 3-cyclohexyl-, vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, Rhodanine, 3-cyclohexyl-, may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects . These findings highlight the importance of dosage optimization in the therapeutic application of Rhodanine, 3-cyclohexyl-.

Metabolic Pathways

Rhodanine, 3-cyclohexyl-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism. One of the primary pathways is the polyol pathway, where Rhodanine, 3-cyclohexyl-, inhibits aldose reductase and reduces the accumulation of sorbitol . This compound also affects the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the overall metabolic effects of Rhodanine, 3-cyclohexyl-.

Transport and Distribution

The transport and distribution of Rhodanine, 3-cyclohexyl-, within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, Rhodanine, 3-cyclohexyl-, can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Rhodanine, 3-cyclohexyl-, within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Rhodanine, 3-cyclohexyl-, exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, Rhodanine, 3-cyclohexyl-, can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of Rhodanine, 3-cyclohexyl-, plays a crucial role in determining its biological activity and therapeutic potential .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOWLRQAIOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212587
Record name Rhodanine, 3-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-59-4
Record name 3-Cyclohexylrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6322-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYLRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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